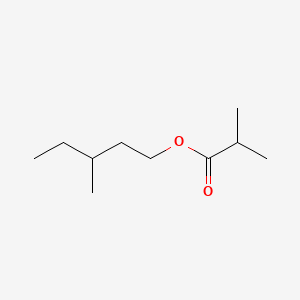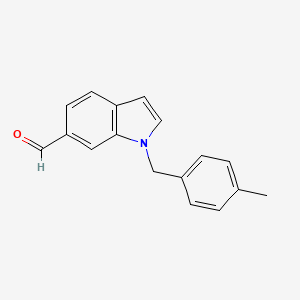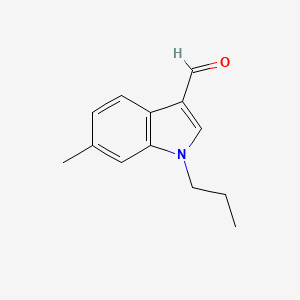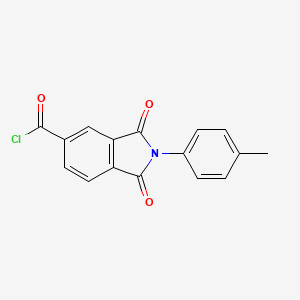
3-Methylpentyl isobutyrate
Overview
Description
3-Methylpentyl isobutyrate is a chemical compound that is related to various research areas, including the synthesis of bacterial poly(3-hydroxybutyrate) (P3HB), radical conversions in irradiated systems, metabolism in vivo, and the synthesis of heterocyclic systems. Although the provided papers do not directly discuss 3-Methylpentyl isobutyrate, they provide insights into related compounds and reactions that can be informative for understanding its chemical behavior.
Synthesis Analysis
The synthesis of related compounds, such as bacterial poly(3-hydroxybutyrate) (P3HB), involves the ring-opening polymerization (ROP) of racemic β-butyrolactone, which is derived from bio-sourced succinate. This process, which produces P3HB with high isotacticity and molecular weight, could potentially be adapted for the synthesis of 3-Methylpentyl isobutyrate by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of 3-Methylpentyl isobutyrate can be inferred to be similar to that of other isobutyrate derivatives. For example, the metabolism of (2S)[3,3,3-2H3]isobutyrate in rats involves the dehydrogenation of isobutyric acid at specific groups, leading to the formation of 3-hydroxyisobutyric acid . This indicates that the molecular structure of isobutyrate derivatives is critical for their chemical behavior and biological activity.
Chemical Reactions Analysis
The chemical reactions involving isobutyrate derivatives can be complex. For instance, in the γ-irradiated 3-methylpentane-isobutene system, radical conversions were observed, which included hydrogen atom abstraction and dissociation of free radicals under ultraviolet irradiation . These reactions are indicative of the reactivity of isobutyrate derivatives and their potential to undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylpentyl isobutyrate can be deduced from the properties of similar compounds. For example, the anticonvulsant activity of 3-isobutyl GABA, a derivative of GABA, is related to its binding at a novel site in the brain, which is dependent on the compound's stereochemistry . This suggests that the physical and chemical properties of 3-Methylpentyl isobutyrate, such as stereochemistry, could play a significant role in its biological activity and interactions.
Scientific Research Applications
Biofuel and Combustion Chemistry
- Fermentative Production of Isobutene: 3-Methylpentyl isobutyrate can be derived from bio-based production processes, replacing petrochemical production. Developments in fermentative routes from sugars to isobutene (a related chemical) have shown promise. The process involves metabolic engineering to achieve economically viable yields and includes conversion pathways like 3-hydroxyisovalerate to isobutene (van Leeuwen et al., 2012).
- Low-Temperature Combustion Chemistry of Biofuels: Isopentanol, a related compound, has been studied for its combustion characteristics, particularly as a fuel for homogeneous-charge compression ignition (HCCI) strategies. Research into its autoignition chemistry provides insight into the oxidation mechanism of medium-chain alcohols, which could extend to compounds like 3-methylpentyl isobutyrate (Welz et al., 2012).
Catalysis and Chemical Conversion
- Hydrogenation of Methyl Isobutyl Ketone (MIBK): MIBK, closely related to 3-methylpentyl isobutyrate, can be converted to transportation fuel through hydrogenation processes. Research indicates efficient catalysts for this conversion, potentially applicable to similar compounds (Alotaibi et al., 2012).
Biochemical Production
- Biosynthetic Route to Isobutyric Acid: The development of a biosynthetic route to isobutyric acid, a platform chemical, has implications for the sustainable production of chemicals like 3-methylpentyl isobutyrate from renewable carbon sources. This process involves the conversion of glucose to various intermediates, which can be related to the synthesis of 3-methylpentyl isobutyrate (Zhang et al., 2011).
Combustion and Kinetics Studies
- Experimental Studies on Biofuel Combustion: The combustion characteristics of isopentanol, a biofuel with a longer carbon chain, provide important data that could be extrapolated to understand the combustion behavior of 3-methylpentyl isobutyrate. This includes kinetics and reaction mechanisms under various conditions (Dayma et al., 2011).
Synthetic Pathways
- Synthesis of 3-Isobutyl Glutarimide: This study demonstrates the synthesis of 3-isobutyl glutarimide, starting from 3-methyl butanal, a compound structurally related to 3-methylpentyl isobutyrate. The process includes condensation, hydrolysis, and cyclization, offering insights into similar synthetic routes for 3-methylpentyl isobutyrate (Qia, 2014).
properties
IUPAC Name |
3-methylpentyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-9(4)6-7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMQJJPLLZBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCOC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004512 | |
| Record name | 3-Methylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentyl isobutyrate | |
CAS RN |
84254-84-2 | |
| Record name | 3-Methylpentyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84254-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084254842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylpentyl isobutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y667RGF3QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)
![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)
![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)


![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)






![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate](/img/structure/B3022212.png)